4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
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Overview
Description
4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring The imidazole ring is substituted with two methyl groups at positions 4 and 5, while the piperidine ring is attached at position 2 of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethylimidazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide. The mixture is heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)piperidine
- 4-(4,5-Dimethyl-1H-imidazol-2-yl)benzoyl chloride
- 4-(4,5-Dimethyl-1H-imidazol-2-yl)phenol
Comparison: 4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine is unique due to its specific substitution pattern and the presence of both imidazole and piperidine rings. Compared to its analogs, it may exhibit different reactivity and biological activity. For instance, the presence of methyl groups can influence the compound’s lipophilicity and steric properties, affecting its interaction with molecular targets.
Properties
IUPAC Name |
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOVMSOLSTUAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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